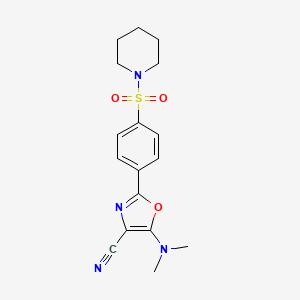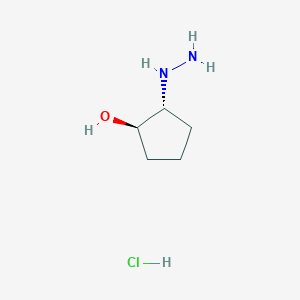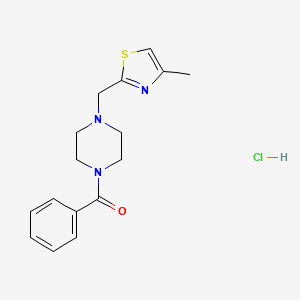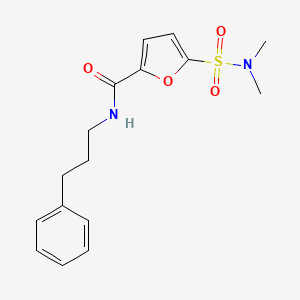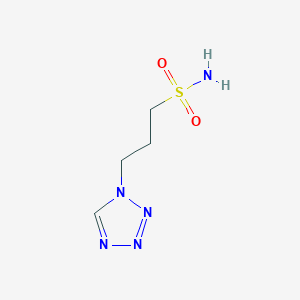
3-(1H-Tetrazol-1-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Tetrazol-1-yl)propane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide typically involves the reaction of 1H-tetrazole with propane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction reactions can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted tetrazoles or sulfonamides.
科学的研究の応用
3-(1H-Tetrazol-1-yl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activity and can be used in the development of new drugs or bioactive molecules.
Medicine: It can be explored for its therapeutic properties, such as antibacterial, antifungal, or anti-inflammatory activities.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
3-(1H-Tetrazol-1-yl)propane-1-sulfonamide is similar to other tetrazole derivatives and sulfonamide compounds. its unique combination of functional groups sets it apart from these compounds. Some similar compounds include:
3-(1H-Tetrazol-1-yl)aniline: This compound shares the tetrazole ring but has an aniline group instead of a sulfonamide group.
3-(1H-Tetrazol-1-yl)propanoic acid: This compound has a carboxylic acid group instead of a sulfonamide group.
Sulfonamide derivatives: These compounds contain sulfonamide groups but lack the tetrazole ring.
特性
IUPAC Name |
3-(tetrazol-1-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOARTXPMEAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B2890696.png)

![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)

![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![5-ethyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2890708.png)


